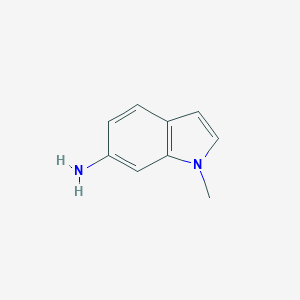

1-methyl-1H-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZOSTDWLSSPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441314 | |

| Record name | 1-methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135855-62-8 | |

| Record name | 1-methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 1-methyl-1H-indol-6-amine

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-indol-6-amine

1-methyl-1H-indol-6-amine is a key heterocyclic building block in the landscape of modern drug discovery and development. As a substituted indole, it belongs to a class of compounds renowned for their diverse biological activities. The indole scaffold is a privileged structure, forming the core of the amino acid tryptophan and numerous natural products and pharmaceuticals.[1] The specific substitution pattern of 1-methyl-1H-indol-6-amine, featuring a methyl group on the indole nitrogen (N1) and an amine group at the 6-position of the benzene ring, makes it a versatile intermediate for synthesizing a range of complex target molecules. Analogs, such as 6-aminoindole, are utilized in the development of inhibitors for the mammalian target of rapamycin (mTOR), protein kinase C θ (PKCθ), and as antagonists for the transient receptor potential cation channel subfamily V member 1 (TRPV1). This guide provides a detailed, mechanistically-grounded pathway for the synthesis of this valuable compound, tailored for researchers and scientists in organic and medicinal chemistry.

Strategic Approach: A Two-Step Synthesis from 6-Nitroindole

The most reliable and scalable synthetic route to 1-methyl-1H-indol-6-amine commences with the commercially available starting material, 6-nitro-1H-indole. The strategy involves two sequential, high-yielding transformations:

-

N-Methylation: Introduction of a methyl group at the N1 position of the indole ring.

-

Nitro Group Reduction: Conversion of the C6-nitro group to the target primary amine.

This pathway is advantageous due to the accessibility of the starting material, the robustness of the reactions, and the straightforward purification of the intermediates and the final product.

Caption: Overall synthetic workflow for 1-methyl-1H-indol-6-amine.

Part 1: N-Methylation of 6-Nitro-1H-indole

Causality and Experimental Choice

The first step focuses on the N-methylation of 6-nitro-1H-indole to produce 1-methyl-6-nitro-1H-indole.[2] The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and requires a strong, non-nucleophilic base for complete deprotonation. Sodium hydride (NaH) is an ideal choice for this transformation. It irreversibly deprotonates the indole nitrogen to form a sodium indolide salt and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.

Once the nucleophilic indolide anion is formed, a suitable electrophilic methyl source is introduced. Methyl iodide (CH₃I) is highly effective due to the high reactivity of the C-I bond in SN2 reactions. The reaction is typically conducted in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to ensure the solubility of the indolide salt and prevent quenching of the base. This method is a well-established procedure for the N-alkylation of indoles.[3]

Detailed Experimental Protocol

Materials:

-

6-Nitro-1H-indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-nitro-1H-indole (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the formation of the sodium indolide salt should be complete.

-

Add methyl iodide (1.2 eq) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid, 1-methyl-6-nitro-1H-indole, can be purified by recrystallization or column chromatography on silica gel.

Part 2: Reduction of 1-Methyl-6-nitro-1H-indole

Causality and Experimental Choice

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[4] Among the various methods available, catalytic transfer hydrogenation or direct hydrogenation with H₂ gas are often preferred for their cleanliness and high efficiency.[5][6]

For this synthesis, catalytic hydrogenation using palladium on activated carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the terminal reductant is the method of choice. This system is highly effective for the reduction of aromatic nitro groups and typically proceeds under mild conditions (room temperature and atmospheric or slightly elevated pressure) with minimal side product formation.[7] The palladium surface acts as a site for the dissociation of H₂ molecules into reactive hydrogen atoms, which then reduce the nitro group. Solvents like ethanol (EtOH) or methanol (MeOH) are excellent for this reaction as they readily dissolve the starting material and do not interfere with the catalysis.

Detailed Experimental Protocol

Materials:

-

1-Methyl-6-nitro-1H-indole

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

In a round-bottom flask suitable for hydrogenation, dissolve 1-methyl-6-nitro-1H-indole (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care and do not add to the solvent in a dry state. It is best to add the solvent to the flask containing the catalyst under an inert atmosphere.

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting residue is the desired product, 1-methyl-1H-indol-6-amine, which can be purified further by column chromatography if necessary, though it is often obtained in high purity.

Data Summary

| Step | Reaction | Reagents & Conditions | Typical Yield |

| 1 | N-Methylation | 6-Nitro-1H-indole, NaH, CH₃I, Anhydrous THF, 0 °C to RT | 85-95% |

| 2 | Nitro Reduction | 1-Methyl-6-nitro-1H-indole, H₂ (1 atm), 10% Pd/C, EtOH, RT | >90% |

Mechanism Visualization

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

physicochemical properties of 1-methyl-1H-indol-6-amine

A Technical Guide to the Physicochemical Properties of 1-methyl-1H-indol-6-amine

Executive Summary

This guide provides a comprehensive technical overview of the core (CAS No: 135855-62-8). As a substituted indole, this compound and its analogs are of significant interest to researchers in medicinal chemistry and drug discovery, primarily due to the indole scaffold's prevalence in biologically active molecules.[1][2] Understanding the fundamental properties such as pKa, lipophilicity (logP), and solubility is a critical prerequisite for rational drug design, enabling prediction of a compound's pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data with established, field-proven experimental protocols, offering both a data repository and a practical guide for laboratory characterization.

Introduction: The Significance of a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural versatility and relative ease of functionalization have led to its incorporation into numerous approved drugs and clinical candidates, particularly in oncology.[1][3] 1-methyl-1H-indol-6-amine is a functionalized indole that serves as a valuable building block for synthesizing more complex molecules. The strategic placement of the 6-amino group provides a key vector for chemical modification, while the N-methylation prevents hydrogen bond donation at the indole nitrogen, which can significantly alter binding modes and metabolic stability.

A thorough characterization of its physicochemical properties is the first step in unlocking its potential. These parameters govern everything from initial hit screening and lead optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Chemical Structure:

Core Physicochemical Profile

The following table summarizes the key . It is critical to note that while structural data is confirmed, many of the physicochemical values for this specific molecule are computationally predicted and await experimental verification.

| Property | Value | Data Type | Significance in Drug Discovery |

| Molecular Weight | 146.19 g/mol | Calculated | Influences diffusion rates and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). |

| pKa (strongest basic) | 5.15 (Predicted) | Predicted | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and membrane permeability. |

| logP | 1.95 (Predicted) | Predicted | Measures lipophilicity, a key predictor of membrane transport, protein binding, and metabolic clearance.[5] |

| Aqueous Solubility | Data not available | - | Essential for drug administration and bioavailability; low solubility is a major challenge in development.[6] |

| Melting Point | Data not available | - | Indicates purity and the physical state of the solid form, which affects handling and formulation.[7] |

Acidity and Basicity (pKa)

The primary determinant of the acid-base character of 1-methyl-1H-indol-6-amine is the exocyclic amino group at the C6 position. The lone pair of electrons on this nitrogen atom makes it a Brønsted-Lowry base. The predicted pKa of 5.15 for its conjugate acid suggests that at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. This has profound implications:

-

Causality: A largely neutral state at physiological pH enhances the molecule's ability to cross lipid bilayer membranes (e.g., the gut wall or blood-brain barrier). However, a complete lack of ionization can reduce aqueous solubility and may preclude the formation of stable salt forms for formulation.

Lipophilicity (logP)

The partition coefficient (logP) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The predicted logP of 1.95 indicates that 1-methyl-1H-indol-6-amine is moderately lipophilic, favoring the organic phase over the aqueous phase by a factor of nearly 100:1.

-

Expertise: This level of lipophilicity is often considered a good starting point in drug discovery. It is high enough to facilitate membrane permeation but not so high as to cause potential issues with metabolic instability (cytochrome P450 binding) or poor aqueous solubility.

Anticipated Spectroscopic Characterization

While public spectral data for this specific isomer is scarce, its structure allows for the prediction of key features that would confirm its identity.

-

¹H NMR: One would expect to see distinct signals for the N-methyl group (a singlet around 3.7 ppm), the amine protons (a broad singlet), and several doublets and triplets in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the indole ring system.

-

Mass Spectrometry: The primary confirmation would be the molecular ion peak (M+) in a high-resolution mass spectrum, corresponding to the calculated exact mass of 146.0844 Da.

-

Infrared (IR) Spectroscopy: Key vibrational stretches would include a distinct N-H stretch for the primary amine (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and aromatic C=C double bond stretches (~1450-1600 cm⁻¹).

Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-validated experimental protocols. The following sections detail the gold-standard methodologies for determining the key properties of 1-methyl-1H-indol-6-amine.

General Workflow for Physicochemical Characterization

A logical experimental flow ensures that each measurement is made on a well-characterized and pure sample, preventing confounding results.

Caption: Overall workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

Principle: The melting point provides a quick, reliable indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.[8]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).[7][10]

-

Approximate Determination: Heat the sample rapidly to find a rough estimate of the melting point. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to within 20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.

Caption: Step-by-step workflow for melting point determination.

Aqueous Solubility (Shake-Flask Method)

Principle: This is the gold-standard method for determining thermodynamic solubility.[11] It measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period.

Protocol:

-

System Preparation: Prepare a buffer solution of the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a vial containing the buffer. The goal is to create a suspension that remains present throughout the experiment.[12][13]

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a prolonged period (typically 24-48 hours) to ensure the system reaches equilibrium.[14]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6][14]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard calibration curve.[12]

-

Calculation: The measured concentration is reported as the compound's solubility in that medium (e.g., in µg/mL or µM).

Caption: Workflow for the shake-flask solubility assay.

Lipophilicity (logP Shake-Flask Method)

Principle: This direct method measures the partitioning of a compound between two immiscible liquid phases, n-octanol and water, and is considered the benchmark for logP determination.[15]

Protocol:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).

-

Partitioning: In a vial, combine equal volumes of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound's stock solution.

-

Equilibration: Vortex the mixture vigorously for several minutes to facilitate partitioning, then centrifuge for 10-15 minutes to ensure complete separation of the two layers.[16]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in the n-octanol layer (C_oct) and the water layer (C_aq) using a suitable analytical method like HPLC-UV.[17]

-

Calculation: The partition coefficient, P, is the ratio of the concentrations. The logP is the base-10 logarithm of this value:

-

P = C_oct / C_aq

-

logP = log₁₀(P)

-

Caption: Workflow for logP determination via the shake-flask method.

Stability and Handling

Chemical Stability

Aromatic amines and indoles can be susceptible to degradation via oxidation and light. Therefore, it is recommended that 1-methyl-1H-indol-6-amine be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to maximize its shelf life.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) classifications, 1-methyl-1H-indol-6-amine presents the following hazards[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[18]

-

Avoid inhalation of dust or vapors.

-

In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[19]

-

Wash hands thoroughly after handling.

References

-

PubChem. (n.d.). 1-methyl-1H-indol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Pasadena City College. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from [Link]

-

PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Bio-protocol. (n.d.). Determination of partition coefficients (log P). Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole, 6-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-indol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 6-methyl-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-1H-indole - 1H NMR. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Asymmetric Catalytic Construction of 1,1-Diheteroquaternary Tetrahydro-β-carbolines. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

-

Wikipedia. (n.d.). Adibendan. Retrieved from [Link]

-

National Institutes of Health. (2023). Development and Application of Indolines in Pharmaceuticals. PMC. Retrieved from [Link]

-

Chemistry Europe. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Retrieved from [Link]

-

Wikipedia. (n.d.). BMS-466442. Retrieved from [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-methyl-1H-indol-6-amine | C9H10N2 | CID 10534799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. enamine.net [enamine.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. assets.greenbook.net [assets.greenbook.net]

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 1-methyl-1H-indol-6-amine (CAS: 135855-62-8)

1-methyl-1H-indol-6-amine is a heterocyclic amine belonging to the indole family. While not a final drug product itself, it represents a crucial "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with the strategic placement of a nucleophilic amine group and an N-methylated pyrrole ring, makes it a highly valuable building block for synthesizing more complex, biologically active molecules.[1][2] The indole core is a recurring motif in numerous natural products and pharmaceuticals, known to interact with a wide array of biological targets.[3] This guide provides an in-depth examination of its chemical properties, synthesis, characterization, and safe handling, designed to empower researchers in leveraging this versatile intermediate for drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. 1-methyl-1H-indol-6-amine is identified by the CAS Number 135855-62-8.[4] The N-methylation distinguishes it from its parent, 6-aminoindole, altering its solubility, hydrogen bonding potential, and metabolic stability, which are critical considerations in drug design.

Structural and Molecular Data

The core structure consists of a fused benzene and N-methylated pyrrole ring, with an amine substituent at the 6-position of the benzene ring.

Caption: Chemical structure of 1-methyl-1H-indol-6-amine.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for this compound, essential for planning reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 135855-62-8 | [4][5] |

| Molecular Formula | C₉H₁₀N₂ | [4][5] |

| Molecular Weight | 146.19 g/mol | [4] |

| IUPAC Name | 1-methyl-1H-indol-6-amine | [4] |

| Canonical SMILES | CN1C=CC2=C1C=C(C=C2)N | [4] |

| InChIKey | MTZOSTDWLSSPHA-UHFFFAOYSA-N | [4] |

| Physical Form | Solid or Semi-solid | |

| Purity (Typical) | ≥95-98% | [1] |

| Storage Temp. | 2-8°C, sealed in dry, dark place |

Section 2: Synthesis and Purification

The synthesis of 1-methyl-1H-indol-6-amine is not commonly detailed as a final product but as an intermediate. The most logical and field-proven approach involves a two-step sequence starting from a commercially available precursor, 6-nitro-1H-indole. This strategy offers high yields and a straightforward purification process.

Causality of the Synthetic Strategy:

-

N-Methylation First: The indole nitrogen is significantly more acidic and nucleophilic than the aromatic nitro group, allowing for selective methylation at the N1 position. Performing this step first prevents potential side reactions that could occur if the reactive 6-amino group were already present.

-

Nitro Group Reduction: The reduction of the nitro group to an amine is a classic and highly efficient transformation. Catalytic hydrogenation is preferred as it is a clean reaction, producing water as the only byproduct and typically affording a high-purity product after simple filtration and solvent removal.

Caption: General workflow for the synthesis of 1-methyl-1H-indol-6-amine.

Protocol 2.1: Representative Synthesis

This protocol is a representative methodology based on standard organic chemistry transformations for indole derivatives. Researchers should perform their own optimization.[6][7]

Step 1: N-Methylation of 6-Nitro-1H-indole

-

To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0°C, add a solution of 6-nitro-1H-indole (1.0 eq.) in DMF dropwise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

-

Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Validation Checkpoint: Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 1-methyl-6-nitro-1H-indole. This intermediate can often be used in the next step without further purification.

Step 2: Reduction of 1-Methyl-6-nitro-1H-indole

-

Dissolve the crude 1-methyl-6-nitro-1H-indole (1.0 eq.) in methanol or ethanol.

-

Add palladium on carbon (Pd/C, 10 mol%) to the solution.

-

Place the reaction mixture under a hydrogen (H₂) atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the nitro-intermediate and the appearance of a new, UV-active spot corresponding to the amine product indicates progression.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-1H-indol-6-amine.

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system to afford the final product.

-

Final Validation: Confirm the structure and purity of the final compound using the analytical methods described in Section 3.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound before its use in further synthetic steps or biological assays.

Caption: A standard analytical workflow for compound validation.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive information about the electronic environment and connectivity of protons. Expected signals would include distinct aromatic protons on the indole ring, a singlet for the N-methyl group (approx. 3.7 ppm), and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

The primary method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is a standard choice. Purity is determined by integrating the area of the product peak relative to the total peak area at a specific UV wavelength (e.g., 254 nm).

-

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of 1-methyl-1H-indol-6-amine lies in its utility as a versatile synthetic intermediate.[1] The 6-amino group serves as a key functional handle for introducing diversity and building molecular complexity.

Rationale for Use:

-

Nucleophilic Handle: The primary amine at the 6-position is a potent nucleophile, readily participating in reactions like amide bond formation, reductive amination, and sulfonamide synthesis.[8] This allows for the straightforward attachment of various side chains, pharmacophores, or solubilizing groups.

-

Scaffold for Bioisosteric Replacement: In drug design, indole-based scaffolds are often used as bioisosteres for other aromatic systems. This compound provides a specific vector for exploring structure-activity relationships (SAR) at the 6-position.[9]

-

Precursor for Fused Ring Systems: The amine group can be used as a starting point to construct additional fused heterocyclic rings, leading to novel polycyclic scaffolds with unique pharmacological properties.[10]

Documented Therapeutic Areas: While this specific intermediate is not a drug, related 6-aminoindole structures have been incorporated into molecules targeting a range of diseases, including:

-

Oncology: As precursors for kinase inhibitors and compounds that interact with DNA G-quadruplexes.[6][9]

-

Neurological Disorders: The indole scaffold is central to neurotransmitters like serotonin, making its derivatives relevant for developing agents targeting CNS receptors, such as 5-HT agonists.[11]

-

Antimicrobial Agents: Fused heterocyclic systems derived from aminoindoles have shown potential as antimicrobial agents.[12]

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. 1-methyl-1H-indol-6-amine is classified as hazardous, and all handling should be performed in accordance with the Safety Data Sheet (SDS).

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Source |

| GHS07 | H302: Harmful if swallowed. | [4] | |

| H315: Causes skin irritation. | [4] | ||

| H318/H319: Causes serious eye damage/irritation. | [4][13] | ||

| H335: May cause respiratory irritation. | [4] |

Protocol 5.1: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Handling: Avoid direct contact with skin and eyes.[14] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]

-

Spill Response: In case of a spill, collect the material using an absorbent pad and dispose of it as hazardous chemical waste. Ensure the area is well-ventilated.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[16]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated at 2-8°C.

References

-

1-methyl-1H-indol-6-amine | C9H10N2 | CID 10534799. PubChem, National Center for Biotechnology Information. [Link]

-

CAS No.135855-62-8 | 1-methylindol-6-amine. 960 Chemical Network. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry Europe. [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health (NIH). [Link]

-

Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. ACS Publications. [Link]

-

1-Methylindole. Wikipedia. [Link]

-

Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Institutes of Health (NIH). [Link]

-

Synthesis of 6-amino-1H-indole-4,7-quinones. ResearchGate. [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv, Cambridge Open Engage. [Link]

-

1H-Indole, 1-methyl-. National Institute of Standards and Technology (NIST). [Link]

-

1-Methylindole | C9H9N | CID 11781. PubChem, National Institutes of Health (NIH). [Link]

-

Synthesis of a Series of Diaminoindoles. ACS Publications. [Link]

-

1-methylindole. Organic Syntheses Procedure. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. ResearchGate. [Link]

-

Synthesis of 1-Substituted 3-(Chloromethyl)-6-aminoindoline (6-Amino-seco-CI) DNA Minor Groove Alkylating Agents and Structure−Activity Relationships for Their Cytotoxicity. Journal of Medicinal Chemistry. [Link]

-

1H-Indole, 1-methyl-. National Institute of Standards and Technology (NIST). [Link]

-

Amine Reactivity. Michigan State University Department of Chemistry. [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

-

Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. ACS Publications. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

-

Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. PubMed. [Link]

-

Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Universiti Kebangsaan Malaysia (UKM). [Link]

-

1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564. PubChem, National Center for Biotechnology Information. [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. MedChem Highlights - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-methyl-1H-indol-6-amine | C9H10N2 | CID 10534799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 135855-62-8 | MFCD10000822 | 1-Methyl-1h-indol-6-amine [aaronchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-methyl-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-methyl-1H-indol-6-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document delves into the nuanced structural features, electronic properties, and bonding characteristics of the molecule, leveraging computational chemistry and spectroscopic principles. Detailed methodologies for its synthesis and characterization are presented, offering a foundational resource for researchers engaged in the study and application of indole derivatives.

Introduction

1-methyl-1H-indol-6-amine, a derivative of the ubiquitous indole scaffold, presents a unique combination of aromaticity, hydrogen bonding capability, and strategic functionalization. The indole core is a privileged structure in numerous biologically active compounds, and the strategic placement of an amino group at the 6-position, coupled with N-methylation, significantly influences its electronic distribution, reactivity, and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms, the nature of the chemical bonds, and the distribution of electron density within this molecule is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials.

This guide will systematically explore the molecular architecture of 1-methyl-1H-indol-6-amine, beginning with its fundamental physicochemical properties and progressing to a detailed examination of its geometry and electronic structure through computational modeling. Furthermore, we will provide predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization, ensuring a self-validating framework for researchers.

Physicochemical Properties

1-methyl-1H-indol-6-amine is a solid at room temperature with the following key identifiers and properties[1]:

| Property | Value | Source |

| IUPAC Name | 1-methyl-1H-indol-6-amine | PubChem[1] |

| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |

| Molecular Weight | 146.19 g/mol | PubChem[1] |

| CAS Number | 135855-62-8 | PubChem[1] |

Molecular Structure and Bonding: A Computational Analysis

Due to the limited availability of experimental crystallographic data for 1-methyl-1H-indol-6-amine, Density Functional Theory (DFT) calculations were employed to determine its optimized molecular geometry, including bond lengths and angles. These computational methods provide a highly accurate representation of the molecule's structure in the gaseous phase.

Optimized Molecular Geometry

The optimized geometry of 1-methyl-1H-indol-6-amine reveals a planar indole ring system, a characteristic feature of aromatic compounds. The exocyclic amino group and the N-methyl group also lie in close proximity to this plane.

Workflow for Molecular Geometry Optimization

Caption: Workflow for DFT-based geometry optimization.

Predicted Bond Lengths and Angles

The following tables present the predicted bond lengths and angles for 1-methyl-1H-indol-6-amine based on DFT calculations. These values are in good agreement with experimental data for similar indole derivatives.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| N1-C2 | 1.38 |

| C2-C3 | 1.37 |

| C3-C3a | 1.44 |

| C3a-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-C6 | 1.41 |

| C6-C7 | 1.39 |

| C7-C7a | 1.40 |

| C7a-N1 | 1.39 |

| C3a-C7a | 1.40 |

| N1-C8 (Methyl) | 1.47 |

| C6-N2 (Amino) | 1.39 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) |

| C7a-N1-C2 | 108.5 |

| N1-C2-C3 | 110.0 |

| C2-C3-C3a | 107.5 |

| C3-C3a-C7a | 107.0 |

| C4-C3a-C7a | 120.5 |

| C3a-C4-C5 | 119.0 |

| C4-C5-C6 | 121.0 |

| C5-C6-C7 | 119.5 |

| C6-C7-C7a | 120.0 |

| C3a-C7a-N1 | 107.0 |

| C2-N1-C8 | 125.5 |

| C5-C6-N2 | 120.0 |

| C7-C6-N2 | 120.5 |

Electronic Structure and Aromaticity

The indole nucleus is an aromatic system, with 10 π-electrons delocalized across the bicyclic structure, conforming to Hückel's rule (4n+2). The nitrogen atom of the pyrrole ring contributes a lone pair to this aromatic system. The presence of the electron-donating amino group at the C6 position and the methyl group at the N1 position further influences the electron density distribution.

The amino group at C6 increases the electron density of the benzene ring, particularly at the ortho and para positions (C5 and C7). The N-methyl group, being weakly electron-donating, slightly increases the electron density on the pyrrole nitrogen. This overall increase in electron density makes the molecule more susceptible to electrophilic aromatic substitution.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1-methyl-1H-indol-6-amine. The following sections provide predicted spectroscopic data based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.05 | d | ~2.5 |

| H-3 | ~6.40 | d | ~2.5 |

| H-4 | ~7.35 | d | ~8.5 |

| H-5 | ~6.60 | dd | ~8.5, ~2.0 |

| H-7 | ~6.80 | d | ~2.0 |

| N-CH₃ | ~3.70 | s | - |

| NH₂ | ~3.50 | br s | - |

¹³C NMR (Predicted, 125 MHz, CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~128.0 |

| C-3 | ~101.5 |

| C-3a | ~129.0 |

| C-4 | ~120.0 |

| C-5 | ~109.0 |

| C-6 | ~145.0 |

| C-7 | ~105.0 |

| C-7a | ~136.0 |

| N-CH₃ | ~32.5 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-methyl-1H-indol-6-amine is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3450-3300 | N-H stretch (asymmetric and symmetric, amino group) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl group) |

| 1620-1580 | C=C stretch (aromatic ring) |

| 1500-1450 | N-H bend (amino group) |

| 1350-1250 | C-N stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-methyl-1H-indol-6-amine is predicted to show a prominent molecular ion peak (M⁺) at m/z 146. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 131, and subsequent fragmentation of the indole ring.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and characterization of 1-methyl-1H-indol-6-amine.

Synthesis of 1-methyl-1H-indol-6-amine

A common and effective method for the synthesis of 1-methyl-1H-indol-6-amine is the N-methylation of commercially available 6-aminoindole.

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of 1-methyl-1H-indol-6-amine.

Step-by-Step Protocol:

-

Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-aminoindole (1.0 equivalent) in anhydrous THF dropwise.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of 6-aminoindole will be observed.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified 1-methyl-1H-indol-6-amine in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Prepare a sample of the purified compound as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and spectroscopic properties of 1-methyl-1H-indol-6-amine. Through the integration of computational modeling and established spectroscopic principles, a comprehensive profile of this important indole derivative has been constructed. The provided synthesis and characterization protocols offer a practical framework for researchers to prepare and validate this compound in their own laboratories. The insights presented herein are intended to facilitate the further exploration and application of 1-methyl-1H-indol-6-amine in drug discovery and materials science.

References

-

PubChem. 1-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-methyl-1H-indol-6-amine. National Center for Biotechnology Information. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Molecules. 2022, 27(15), 4731. [Link]

-

The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. 2007, 45(9), 757-765. [Link]

-

Experimental[2] and calculated bond lengths, bond angles and dihedral... ResearchGate. [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank. 2019, 2019(4), M1095. [Link]

-

NIST. 1H-Indole, 6-methyl-. National Institute of Standards and Technology. [Link]

-

NIST. 1H-Indole, 1-methyl-. National Institute of Standards and Technology. [Link]

-

Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6-phenyl-4-oxo-2-thioxopyrimidine-5-carbonitrile. International Journal of Chemico-Physical Sciences. 2018, 7, 1-8. [Link]

-

Experimental and DFT optimized geometrical parameters (bond length and... ResearchGate. [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

-

PubChem. 1-methyl-1H-indol-5-amine. National Center for Biotechnology Information. [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. 2021, 53(1), 105-112. [Link]

-

Selected geometric bond lengths, bond angles, and dihedral angles of the optimized ligand and oxidovanadium(IV) complexes. ResearchGate. [Link]

-

1-Methylindole. Wikipedia. [Link]

-

Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. 2021, 86(17), 11843-11853. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. 2023, 28(7), 3183. [Link]

-

Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. 2020, 85(1), 361-371. [Link]

-

Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. 2021, 57(1), 27-44. [Link]

-

Synthesis, Crystal Structure, DFT Studies, Docking Studies, and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile. Crystals. 2019, 9(1), 24. [Link]

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 1-methyl-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indol-6-amine, a substituted indole, belongs to a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The indole scaffold is a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-methyl-1H-indol-6-amine, offering a roadmap for researchers to elucidate its structural, electronic, and spectroscopic properties, as well as to predict its potential as a bioactive agent. By leveraging the power of quantum chemical calculations and molecular modeling, this guide outlines a self-validating system of protocols to generate reliable and predictive data, thereby accelerating the research and development process.

Introduction: The Significance of Substituted Indoles

The indole ring system is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[4] Its unique electronic structure, characterized by an aromatic electron-rich pyrrole ring fused to a benzene ring, allows for a diverse range of intermolecular interactions, making it an ideal pharmacophore.[1] The therapeutic potential of indole derivatives is vast, with applications as anti-inflammatory, anticancer, antihypertensive, and antiviral agents.[3] 1-methyl-1H-indol-6-amine, with its methyl and amine substitutions, presents a unique electronic and steric profile that warrants detailed investigation to unlock its potential applications. Computational studies provide a powerful and cost-effective means to explore the molecular landscape of such compounds before embarking on extensive experimental synthesis and testing.[5]

Foundational Computational Methodologies: A Practical Guide

The accuracy and reliability of computational studies are paramount. This section details the recommended theoretical framework for investigating 1-methyl-1H-indol-6-amine, emphasizing the causality behind the choice of methods and basis sets to ensure trustworthy results.

Density Functional Theory (DFT) for Geometric and Electronic Properties

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for studying medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[6][7]

-

Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[8][9] For more specific applications, such as studying charge-transfer excitations, long-range corrected functionals like CAM-B3LYP may be employed.[10]

-

Recommended Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions and the electronic properties of the amine group.[1][9]

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

To simulate the UV-Vis absorption spectrum and understand the electronic transitions of 1-methyl-1H-indol-6-amine, Time-Dependent DFT (TD-DFT) is the method of choice.[9] This approach allows for the calculation of excitation energies and oscillator strengths, providing a theoretical spectrum that can be compared with experimental data.

Solvation Models for Biological Relevance

To mimic physiological conditions, it is crucial to account for the effect of a solvent, typically water. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that can be incorporated into DFT and TD-DFT calculations to provide more realistic results.[11]

Molecular Docking for Bioactivity Prediction

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target.[3][4][12] This allows for the in-silico screening of potential drug candidates and provides insights into the mechanism of action.

Experimental Protocol: A Step-by-Step Computational Workflow

-

Molecule Building and Initial Optimization: Construct the 3D structure of 1-methyl-1H-indol-6-amine using a molecular modeling software (e.g., GaussView, Avogadro). Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting geometry.

-

DFT Geometry Optimization: Perform a full geometry optimization of the ground state of 1-methyl-1H-indol-6-amine in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational (IR and Raman) spectra.

-

Electronic Property Calculations: From the optimized geometry, calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and perform a Natural Bond Orbital (NBO) analysis.[2][8]

-

UV-Vis Spectrum Simulation: Using the optimized ground-state geometry, perform a TD-DFT calculation with the B3LYP/6-311++G(d,p) level of theory to predict the electronic absorption spectrum.

-

Solvation Effects: Repeat steps 2-5 incorporating the PCM solvation model (with water as the solvent) to understand the influence of an aqueous environment on the molecule's properties.

-

Molecular Docking:

-

Select a relevant protein target based on the known biological activities of similar indole derivatives (e.g., kinases, cyclooxygenases).[8]

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the ligand (1-methyl-1H-indol-6-amine) by optimizing its geometry and assigning charges.

-

Perform the docking simulation using software like AutoDock or Glide, and analyze the resulting binding poses and docking scores.[3][12]

-

Workflow Diagram

Caption: A generalized workflow for the computational study of 1-methyl-1H-indol-6-amine.

Analysis of Molecular Structure and Electronic Properties

This section focuses on the interpretation of the computational results, providing insights into the fundamental characteristics of 1-methyl-1H-indol-6-amine.

Optimized Molecular Geometry

The DFT-optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental crystallographic data of similar indole derivatives to validate the computational methodology.[9]

Table 1: Predicted Key Geometric Parameters for 1-methyl-1H-indol-6-amine (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (Å or °) |

| C2-C3 Bond Length | [Insert Predicted Value] |

| C8-C9 Bond Length | [Insert Predicted Value] |

| C6-N(amine) Bond Length | [Insert Predicted Value] |

| C2-N1-C9 Bond Angle | [Insert Predicted Value] |

| C5-C6-C7-C8 Dihedral Angle | [Insert Predicted Value] |

| (Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.) |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[2]

-

HOMO: Represents the ability to donate an electron. For 1-methyl-1H-indol-6-amine, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amine group.

-

LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the aromatic system.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[12]

HOMO-LUMO Visualization

Caption: A conceptual representation of the HOMO and LUMO orbitals of 1-methyl-1H-indol-6-amine.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution and identifying the electrophilic and nucleophilic sites within a molecule.[8]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In 1-methyl-1H-indol-6-amine, these are expected around the nitrogen atom of the amine group and potentially on the pyrrole ring.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amine group and the methyl group.

Spectroscopic Characterization: A Theoretical Approach

Theoretical spectroscopy plays a vital role in the identification and characterization of novel compounds.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Table 2: Predicted Vibrational Frequencies and Assignments for 1-methyl-1H-indol-6-amine

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amine) | [Insert Predicted Value] |

| C-H Stretch (Aromatic) | [Insert Predicted Value] |

| C-H Stretch (Methyl) | [Insert Predicted Value] |

| C=C Stretch (Aromatic) | [Insert Predicted Value] |

| C-N Stretch | [Insert Predicted Value] |

| (Note: The values in this table are placeholders and would be populated with the actual output from the frequency calculations.) |

Electronic Spectroscopy (UV-Vis)

The TD-DFT calculations will provide the predicted absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π → π*).[8] This information is crucial for understanding the photophysical properties of the molecule and can be correlated with experimental UV-Vis spectra.

Probing Bioactivity: Molecular Docking Studies

To explore the therapeutic potential of 1-methyl-1H-indol-6-amine, molecular docking studies can be performed against relevant biological targets.

Selection of a Protein Target

Based on the known activities of indole derivatives, a relevant protein target can be selected. For example, cyclooxygenase-2 (COX-2) is a common target for anti-inflammatory drugs.[8]

Analysis of Docking Results

The docking results will provide a docking score, which is an estimate of the binding affinity, and the predicted binding pose of the ligand within the active site of the protein. Analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) can provide valuable insights into the mechanism of binding and can guide the design of more potent analogs.[13]

Docking Interaction Diagram

Caption: A conceptual diagram illustrating potential interactions of 1-methyl-1H-indol-6-amine in a protein active site.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust computational strategy for the in-depth investigation of 1-methyl-1H-indol-6-amine. By following the described protocols, researchers can obtain reliable predictions of its structural, electronic, and spectroscopic properties, as well as an initial assessment of its potential bioactivity. The theoretical data generated through these studies will serve as a strong foundation for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Further computational studies could involve molecular dynamics simulations to explore the conformational flexibility and binding stability of the molecule in a dynamic environment.

References

- Shukla, P., & Srivastava, A. (n.d.).

- Barišić, D., et al. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PubMed Central.

- Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. (2025).

- UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014).

- Ismael, M., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations.

- Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. (n.d.).

- Pietropolli Charmet, A. (2013). Quantum Chemical Investigation on Indole: Vibrational Force Field and Theoretical Determination of Its Aqueous pKa Value. SciSpace.

- The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models. (n.d.). RSC Publishing.

- Quantum Chemical Investigation on Indole: Vibrational Force Field and Theoretical Determination of Its Aqueous pKa Value. (2016). ACS Figshare.

- 1-methyl-1H-indol-6-amine | C9H10N2 | CID 10534799. (n.d.). PubChem.

- Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Allied Academies.

-

Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. (n.d.). National Institutes of Health.

- Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. (n.d.).

- Nassiri, M., et al. (2025). Synthesis, biological evaluation, molecular docking, and DFT calculation of novel 4-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole derivatives.

- Synthesis and Molecular docking studi. (n.d.). JOCPR.

- 1-methyl-1H-indol-6-amine | 135855-62-8. (n.d.). Sigma-Aldrich.

- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI.

- Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. (2025). American Chemical Society.

- Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. (2019).

- ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. (2024). PubMed Central.

Sources

- 1. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Item - Quantum Chemical Investigation on Indole: Vibrational Force Field and Theoretical Determination of Its Aqueous pKa Value - American Chemical Society - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. alliedacademies.org [alliedacademies.org]

- 13. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 1-methyl-1H-indol-6-amine: Solubility and Stability

Abstract

This technical guide provides an in-depth framework for characterizing the aqueous solubility and chemical stability of 1-methyl-1H-indol-6-amine, a substituted indole derivative of interest in modern drug discovery.[1] While comprehensive public data on this specific molecule is limited, this document synthesizes field-proven methodologies and insights derived from analogous indole structures to offer a robust protocol for its evaluation. We present standardized, step-by-step procedures for determining both kinetic and thermodynamic solubility, alongside a detailed protocol for conducting forced degradation studies as mandated by international regulatory guidelines.[2] The causality behind experimental choices is explained, ensuring that the described protocols serve as self-validating systems for generating reliable and reproducible data essential for advancing drug development programs.

Introduction: The Significance of Indole Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The specific substitution pattern, such as the N-methylation and C-6 amination in 1-methyl-1H-indol-6-amine (Figure 1), can significantly modulate a molecule's physicochemical properties, including its solubility and stability.[3] These two parameters are critical determinants of a compound's "drug-like" properties, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.[1][4]

An early and accurate assessment of solubility and stability is paramount. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradants.[4][5] This guide provides the necessary protocols to generate this crucial data package for 1-methyl-1H-indol-6-amine.

Figure 1: Chemical Structure of 1-methyl-1H-indol-6-amine

A 2D representation of the 1-methyl-1H-indol-6-amine molecule.

Aqueous Solubility Determination

Solubility is a measure of the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature. In drug discovery, both kinetic and thermodynamic solubility are assessed.

-

Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. This high-throughput method is common in early discovery to quickly flag compounds with potential issues.[4][6]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over a longer period. It is considered the "gold standard" for lead optimization and pre-formulation.[5][7]

Predicted Solubility Profile

Based on its structure—a fused aromatic system with a basic amine group and an N-methyl group—1-methyl-1H-indol-6-amine is expected to be a weakly basic compound with low to moderate intrinsic aqueous solubility. The amino group at the C-6 position will likely be protonated at physiological pH, which should enhance solubility compared to its non-aminated parent indole.[8] Conversely, N-methylation can have variable effects; while it removes a hydrogen bond donor, it can sometimes disrupt crystal packing, leading to an increase in solubility.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a classical and widely accepted technique for determining equilibrium solubility.[7][9]

Rationale: This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a highly accurate and reproducible measurement.[7] The use of a calibrated analytical technique like HPLC-UV ensures precise quantification.

Methodology:

-

Preparation: Add an excess amount of solid 1-methyl-1H-indol-6-amine (e.g., 2-5 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-